
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a pentanedione backbone with hydroxy, nitrophenyl, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. Common starting materials might include pentanedione derivatives, nitrophenyl compounds, and trifluoromethylating agents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitrophenyl group, converting it to an amine.
Substitution: The trifluoromethyl groups may participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, including drug development for various diseases.
Industry
In the industrial sector, this compound might find applications in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(methyl): Similar structure but with a methyl group instead of a trifluoromethyl group.
4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(ethyl): Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in 4,5-Pentanedione, 2-hydroxy-5-(p-nitrophenyl)-1,1,1-trifluoro-2-(trifluoromethyl)- makes it unique compared to its analogs
For precise and detailed information, consulting specific scientific literature or databases is recommended
Properties
CAS No. |
101931-60-6 |
|---|---|
Molecular Formula |
C12H7F6NO5 |
Molecular Weight |
359.18 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-hydroxy-1-(4-nitrophenyl)-4-(trifluoromethyl)pentane-1,2-dione |
InChI |
InChI=1S/C12H7F6NO5/c13-11(14,15)10(22,12(16,17)18)5-8(20)9(21)6-1-3-7(4-2-6)19(23)24/h1-4,22H,5H2 |
InChI Key |
RJLWBZHWFSHJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
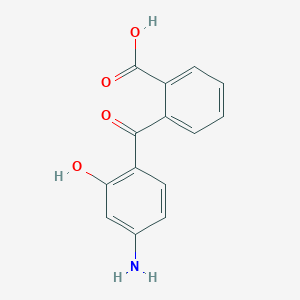
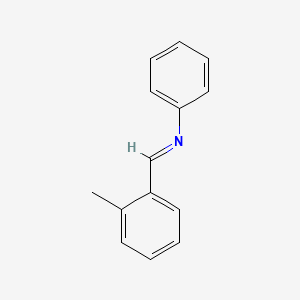
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
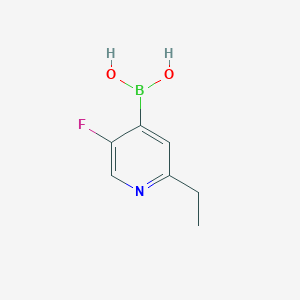
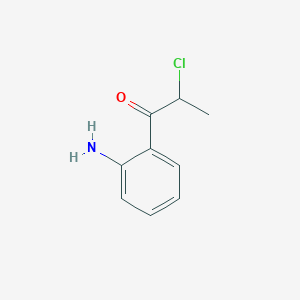
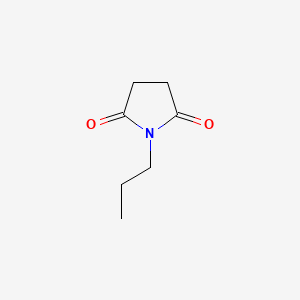




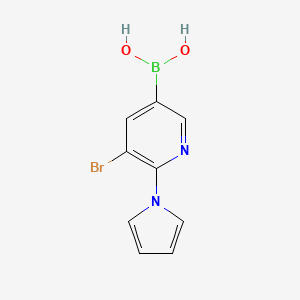
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
